Cas no 61263-49-8 (Vitexilactone)

Vitexilactone is a naturally occurring lactone compound derived from plants of the Vitex genus. It exhibits notable biological activity, including anti-inflammatory and antimicrobial properties, making it a subject of interest in pharmaceutical and agrochemical research. The compound's unique structural features contribute to its interaction with specific enzymatic pathways, offering potential applications in drug development and plant protection. Its moderate stability and solubility profile allow for formulation flexibility in various research and industrial contexts. Analytical methods for Vitexilactone quantification, such as HPLC and GC-MS, are well-established, ensuring reliable characterization. Further studies continue to explore its mechanistic details and broader utility in bioactive formulations.
Vitexilactone structure
Vitexilactone structure
Product Name:Vitexilactone
CAS No:61263-49-8
MF:C22H34O5
MW:378.50236749649
CID:514006
PubChem ID:21636178
Update Time:2025-06-09

Vitexilactone Chemical and Physical Properties

Names and Identifiers

    • Vitexilactone
    • 2(5H)-Furanone,4-[2-[(1R,2R,4R,4aS,8aS)-4- (acetyloxy)decahydro-1-hydroxy-2,5,5,8a-tetramethyl- 1-naphthalenyl]ethyl]-
    • VITEXILACTONE(P)
    • VITEXILACTONE(P) PrintBack
    • FBWWXAGANVJTLU-HEXLTJKYSA
    • UNII-8HP9QLE96R
    • 6,9-Dihydroxy-13-labden-15,16-olide; (6β,8α,9α)-form, 6-Ac
    • FBWWXAGANVJTLU-HEXLTJKYSA-
    • DTXCID20132655
    • DTXSID20210164
    • HY-N1079
    • GLXC-18197
    • Q27163173
    • [(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
    • 8HP9QLE96R
    • CHEMBL517619
    • (1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalen-1-yl acetate
    • 2(5H)-FURANONE, 4-(2-(4-(ACETYLOXY)DECAHYDRO-1-HYDROXY-2,5,5,8A-TETRAMETHYL-1-NAPHTHALENYL)ETHYL)-, (1R-(1.ALPHA.,2.ALPHA.,4.BETA.,4A.ALPHA.,8A.BETA.))-
    • CHEBI:91267
    • [(1R,3R,4R,4aS,8aS)-4-Hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetat
    • (1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-(2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl)decahydronaphthalen-1-yl acetate
    • AKOS032948565
    • 2(5H)-FURANONE, 4-(2-(4-(ACETYLOXY)DECAHYDRO-1-HYDROXY-2,5,5,8A-TETRAMETHYL-1-NAPHTHALENYL)ETHYL)-, (1R-(1alpha,2alpha,4beta,4Aalpha,8Abeta))-
    • 2(5H)-FURANONE, 4-(2-((1R,2R,4R,4AS,8AS)-4-(ACETYLOXY)DECAHYDRO-1-HYDROXY-2,5,5,8A-TETRAMETHYL-1-NAPHTHALENYL)ETHYL)-
    • SCHEMBL4931755
    • InChI=1/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1
    • 61263-49-8
    • CS-0016366
    • FS-8875
    • DA-68612
    • [ "" ]
    • Inchi: 1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1
    • InChI Key: FBWWXAGANVJTLU-HEXLTJKYSA-N
    • SMILES: O[C@]1(CCC2=CC(=O)OC2)[C@H](C)C[C@H]([C@H]2C(C)(C)CCC[C@@]21C)OC(C)=O

Computed Properties

  • Exact Mass: 378.24100
  • Monoisotopic Mass: 378.24062418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 651
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 72.8Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 501.5±40.0 °C at 760 mmHg
  • Flash Point: 166.6±20.8 °C
  • PSA: 72.83000
  • LogP: 3.78500
  • Vapor Pressure: 0.0±2.9 mmHg at 25°C

Vitexilactone Security Information

Vitexilactone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
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